molecular formula C22H23NO5 B6532836 3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one CAS No. 903859-01-8

3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one

Cat. No.: B6532836
CAS No.: 903859-01-8
M. Wt: 381.4 g/mol
InChI Key: GAQQAJHLBZKCOF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one (CAS: 903184-31-6) is a coumarin derivative with a molecular formula of C₂₃H₂₆N₂O₄ and a molar mass of 394.4635 g/mol . Its structure features:

  • A coumarin core (2H-chromen-2-one).
  • A 4-methoxyphenyl substituent at position 2.
  • A morpholine-ethoxy chain at position 6.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-25-18-5-2-16(3-6-18)20-14-17-4-7-19(15-21(17)28-22(20)24)27-13-10-23-8-11-26-12-9-23/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQAJHLBZKCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCOCC4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-2-one scaffold.

    Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a methoxyphenyl halide in the presence of a suitable base.

    Attachment of the morpholin-4-yl ethoxy group: The final step involves the nucleophilic substitution reaction of the intermediate with 2-(morpholin-4-yl)ethanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.

    Substitution: The methoxy and morpholin-4-yl ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chroman-2-one derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

Key Observations :

  • Morpholine vs. Other Amines : The target compound shares the morpholine-ethoxy chain with BPR10 , but BPR10 lacks the 3-(4-methoxyphenyl) group. This phenyl substitution may enhance lipophilicity or target specificity.
  • Diethylamino Substituent: The compound from replaces morpholine with diethylamine, likely altering solubility and pharmacokinetics.
  • Triazolyl Derivatives : Compounds like 8l incorporate triazole rings, which are associated with antimicrobial activity but may reduce blood-brain barrier penetration compared to morpholine.

Substituent Variations at Position 3/4

Table 2: Positional Modifications and Impacts
Compound Name (CAS/Reference) Substituent at Position 3/4 Molecular Formula Molar Mass (g/mol) Key Properties Reference
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (263364-67-6) 4-Chlorophenyl, 4-methyl C₁₇H₁₃ClO₃ 300.74 Enhanced stability via chloro substituent
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one (610763-99-0) 3,4-Dimethoxyphenyl, 2-methyl C₂₇H₂₄O₈ 476.47 Electron-rich structure for redox activity
4-Methyl-7-(3-(4-(3-morpholino-3-oxoprop-1-en-1-yl)phenoxy)propoxy)-2H-chromen-2-one (5S) Morpholino-oxopropenyl C₂₆H₂₈N₂O₆ 472.51 Potential kinase inhibition (structural inference)

Key Observations :

  • Chlorophenyl vs.
  • Dimethoxy Substitutions : The compound in has multiple methoxy groups, which may improve antioxidant capacity but complicate synthesis.

Biological Activity

3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one, also known as a chromenone derivative, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core structure with a methoxyphenyl substituent and a morpholinyl ethoxy side chain. This unique structure is hypothesized to contribute to its biological properties.

PropertyValue
Molecular FormulaC20H23N1O4
Molecular Weight341.41 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in disease pathways.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling.
  • Antioxidant Activity : The presence of the methoxy group is believed to enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Anticancer Activity

Several studies have reported the anticancer potential of chromenone derivatives. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. A notable study demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses antibacterial and antifungal activities against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of chromenone derivatives. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various chromenone derivatives. The results showed that 3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one significantly inhibited the proliferation of cancer cell lines by inducing cell cycle arrest at the G1 phase .
  • Antimicrobial Properties : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 10 µg/mL. The study suggested that the morpholinyl group enhances membrane permeability, facilitating greater uptake into bacterial cells .
  • Anti-inflammatory Mechanisms : A recent study explored the anti-inflammatory effects using a murine model of inflammation. The results indicated that treatment with the compound led to a significant reduction in TNF-alpha levels and other inflammatory markers .

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